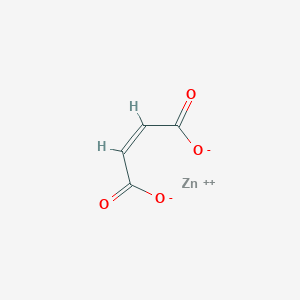

Maleic acid zinc salt

Description

Structure

3D Structure of Parent

Properties

CAS No. |

123368-92-3 |

|---|---|

Molecular Formula |

C4H2O4Zn |

Molecular Weight |

179.4 g/mol |

IUPAC Name |

zinc;(Z)-but-2-enedioate |

InChI |

InChI=1S/C4H4O4.Zn/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1-; |

InChI Key |

HJSYJHHRQVHHMQ-ODZAUARKSA-L |

SMILES |

C(=CC(=O)[O-])C(=O)[O-].[Zn+2] |

Isomeric SMILES |

C(=C\C(=O)[O-])\C(=O)[O-].[Zn+2] |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)[O-].[Zn+2] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Routes for Zinc Maleate

Solution-Based Precipitation Synthesis Approaches

Solution-based methods are classic chemical techniques that involve the precipitation of the desired compound from a solution containing its constituent ions. These approaches allow for excellent control over stoichiometry and reaction conditions.

A common and straightforward method for synthesizing zinc maleate (B1232345) is through the reaction of a soluble zinc salt with a maleate precursor in an aqueous solution. The driving force for this reaction is the formation of the sparingly soluble zinc maleate salt, which precipitates out of the solution.

One documented procedure involves the reaction of zinc sulfate (B86663) pentahydrate with sodium maleate. In this method, equimolar solutions of the two reactants are mixed at a controlled temperature, typically around 55°C, with vigorous stirring. ijsrst.com The resulting white crystalline precipitate of zinc maleate is then isolated by filtration, washed to remove soluble impurities like sodium sulfate, and dried. ijsrst.com

Another example is the synthesis of zinc hydrogen maleate dihydrate, which can be achieved by reacting zinc acetate (B1210297) dihydrate with maleic acid in a stoichiometric ratio in deionized water. irdindia.in The mixture is stirred for an extended period to ensure complete reaction, followed by slow evaporation of the solvent to yield single crystals of the product. irdindia.injetir.org

The choice of the zinc salt precursor can influence the reaction kinetics and the final product's properties. Commonly used zinc salts include zinc acetate, zinc nitrate (B79036), and zinc sulfate. mdpi.comresearchgate.net The solubility of these salts plays a role; for instance, zinc chloride is highly soluble, which can lead to rapid nucleation and crystal growth, while the lower solubility of zinc acetate might result in a slower reaction. mdpi.com

Table 1: Examples of Solution-Based Synthesis of Zinc Maleate Derivatives

| Zinc Salt Precursor | Maleate Precursor | Solvent | Key Condition | Product | Reference |

|---|---|---|---|---|---|

| Zinc Sulfate Pentahydrate | Sodium Maleate | Water | 55°C, vigorous stirring | Zinc Maleate | ijsrst.com |

| Zinc Acetate Dihydrate | Maleic Acid | Water | Slow evaporation | Zinc Hydrogen Maleate Dihydrate | irdindia.injetir.org |

| Zinc Nitrate Hexahydrate | Maleic Acid | Water | pH adjustment | Zinc Maleate (inferred) | researchgate.net |

The pH of the reaction medium is a critical parameter in the precipitation of zinc salts, as it influences the solubility of the target compound and the morphology of the resulting crystals. By carefully controlling the pH, it is possible to direct the crystallization process to obtain particles with desired characteristics.

In the synthesis of zinc-containing nanostructures, the pH is often adjusted using bases like sodium hydroxide (B78521) (NaOH) or acids like hydrochloric acid (HCl). researchgate.net For instance, in the synthesis of zinc oxide nanoparticles from zinc acetate, increasing the pH by adding NaOH leads to the formation of various morphologies, from sheet-like structures at lower pH to rod-like structures at higher pH values (pH 10-12). researchgate.net This principle is applicable to the precipitation of zinc maleate, where the pH can affect the deprotonation state of maleic acid and the formation of zinc hydroxide intermediates.

Studies on the crystallization of other zinc compounds have shown that even small changes in pH can lead to faster precipitation and can affect the final crystal form. acs.orggoogle.com For the synthesis of zinc maleate, adjusting the pH can be used to optimize the yield and control the particle size and crystallinity of the product. For example, maintaining a specific pH can prevent the formation of undesirable side products like basic zinc salts. The synthesis of zinc oxide nanoparticles from zinc acetate has been optimized by adjusting the pH to a specific value (e.g., pH 13 in methanol) to obtain smaller particle sizes. mdpi.com

Solid-State and Mechanochemical Synthesis Techniques

Solid-state synthesis methods offer an alternative to solution-based routes, often providing environmental benefits by reducing or eliminating the need for solvents. These techniques rely on the direct reaction of solid precursors, typically initiated by thermal energy or mechanical force.

The direct reaction between zinc oxide (ZnO) and maleic acid or its anhydride (B1165640) in the solid state is a viable route for the production of zinc maleate. This method is characteristic of solid-state synthesis, where reactants are mixed and heated to initiate the reaction. The probable mechanism involves the surface modification of zinc oxide by the carboxylic acid groups of maleic acid. researchgate.net

Research on the surface treatment of ZnO with maleic anhydride has shown that chemical modification of the ZnO surface occurs, indicating a direct reaction between the two compounds. researchgate.net While these studies often focus on surface functionalization, the underlying reaction is the formation of a zinc carboxylate, which is the core of the zinc maleate structure. The reaction can be driven by heating the solid mixture, a process known as solid-state pyrolysis, which has been used to prepare nano-sized zinc oxide from other zinc precursors. nih.gov The reaction between zinc oxide and maleic anhydride can be influenced by factors such as reaction temperature and the crystalline face of the zinc oxide. researchgate.net

Mechanochemistry, particularly liquid-assisted grinding (LAG), has emerged as a powerful, environmentally friendly technique for the synthesis of coordination polymers, including those of zinc. researchgate.net In LAG, a small amount of liquid is added to the solid reactants during milling, which can catalyze the reaction and direct the formation of specific crystalline phases. mdpi.com

While direct studies on the LAG synthesis of zinc maleate are not abundant, extensive research has been conducted on the synthesis of zinc fumarate (B1241708), a close structural analog, from zinc oxide and fumaric acid. birmingham.ac.ukrsc.org Fumaric acid is the trans-isomer of maleic acid (cis-isomer). These studies have demonstrated that the reaction proceeds rapidly at room temperature, yielding different hydrated forms of zinc fumarate depending on the grinding liquid used (e.g., water, ethanol, or mixtures). birmingham.ac.ukrsc.org The liquid additive plays a crucial role in the reaction mechanism, which can involve the formation of intermediate solvated species. mdpi.combirmingham.ac.uk This methodology is highly analogous and applicable to the synthesis of zinc maleate, suggesting that LAG of zinc oxide and maleic acid would be an effective synthetic route.

Table 2: Liquid-Assisted Grinding for Synthesis of an Analogous Zinc Coordination Polymer (Zinc Fumarate)

| Reactants | Grinding Method | Liquid Additive | Outcome | Reference |

|---|---|---|---|---|

| ZnO, Fumaric Acid | LAG | Water | Formation of hydrated zinc fumarate | birmingham.ac.ukrsc.org |

| ZnO, Fumaric Acid | LAG | Methanol or Ethanol | Formation of anhydrous or dihydrated zinc fumarate | mdpi.com |

| ZnO, Fumaric Acid, Pillaring Ligand | LAG | DMF | Quantitative formation of 3-D pillared MOFs | mdpi.com |

Advanced and Sustainable Synthetic Strategies

In line with the principles of green chemistry, advanced synthetic methods are being developed to create materials like zinc maleate in a more efficient and environmentally benign manner. These strategies often involve alternative energy sources or the use of non-toxic, renewable materials.

Microwave-assisted synthesis is a prominent example of an advanced technique that can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com This method has been successfully applied to the synthesis of various zinc-containing materials. For instance, zinc derivatives of starch have been prepared through a solid-state, microwave-assisted reaction. mostwiedzy.pl In this process, the reaction time was reduced from 120 minutes with conventional heating to just 30 minutes with microwave irradiation. mostwiedzy.pl Similarly, ZnO nanoparticles have been synthesized using microwave-assisted hydrothermal methods, which allow for precise control over particle size and morphology by adjusting parameters like precursor concentration and reaction time. mdpi.comresearchgate.net These studies highlight the potential for microwave-assisted synthesis to be a rapid and efficient method for producing zinc maleate.

Green synthesis approaches also include the use of water as a solvent and employing precursors derived from renewable resources. jwent.net The synthesis of zinc oxide nanoparticles, for example, has been demonstrated using aqueous extracts of plants as reducing and stabilizing agents. mdpi.comnih.gov These methods operate under mild conditions and avoid the use of toxic organic solvents, aligning with the goals of sustainable chemistry. researchgate.netCurrent time information in Bangalore, IN. Such principles can be readily adapted to the synthesis of zinc maleate, for example, by conducting the precipitation reaction in water at moderate temperatures.

One-Pot Synthesis of Hybrid Nanostructures Involving Maleic Acid Copolymers and Zinc

A one-pot synthesis method has been developed for creating colloidal hybrid nanostructures, such as Au/ZnO and Ag/ZnO, using maleic acid copolymers as templates. mdpi.comnih.gov This approach is notable for its simplicity and use of mild conditions in an aqueous alkaline medium without the need for additional reagents. nih.govnih.gov The process relies on copolymers like poly(N-vinyl-2-pyrrolidone-alt-maleic acid), poly(ethylene-alt-maleic acid), or poly(styrene-alt-maleic acid) which act as templates for the sorption of metal cations and stabilize the resulting nanoparticles. nih.govresearchgate.net

The synthesis is a two-stage process. Initially, salts or complexes are formed between zinc cations and the maleic acid copolymers. mdpi.com This is followed by a hydrothermal, matrix-dependent transformation where the metal cations evolve into zinc oxide and noble metal nanoparticles. mdpi.com The nature of the specific maleic acid copolymer used is a critical factor that influences the kinetics and outcome of the reaction. mdpi.comresearchgate.net For instance, a higher reaction rate was observed when using a copolymer of maleic acid with N-vinylpyrrolidone in the synthesis of gold and zinc oxide precursor structures. nih.govcncb.ac.cn

The formation of these hybrid structures is typically conducted at elevated temperatures (e.g., 95°C) in an alkaline aqueous medium (e.g., initial pH 12). mdpi.comresearchgate.net The resulting polymer-stabilized heterostructures, such as heterodimers, form stable colloidal solutions that can be converted to a solid-state and back without losing their properties. nih.govcncb.ac.cn Characterization of these nanostructures is performed using a suite of analytical techniques, including UV-Vis spectroscopy, X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR), Powder X-ray Diffraction (PXRD), and Transmission Electron Microscopy (TEM). researchgate.netcncb.ac.cn

Table 1: Parameters in One-Pot Synthesis of Hybrid Nanostructures

| Copolymer Template | Metal Cations | Molar Ratio (Copolymer/Noble Metal/Zinc) | Reaction Conditions | Resulting Structure |

|---|---|---|---|---|

| Poly(N-vinyl-2-pyrrolidone-alt-maleic acid) | Au³⁺, Zn²⁺ | 1 / 0.15 / 0.23 | 95°C, initial pH 12 | Au/ZnO Heterodimers |

| Poly(styrene-alt-maleic acid) | Au³⁺, Zn²⁺ | 1 / 0.15 / 0.23 | 95°C, initial pH 12 | Au/ZnO Heterodimers |

| Poly(N-vinyl-2-pyrrolidone-alt-maleic acid) | Ag⁺, Zn²⁺ | 1 / 0.3 / 0.15 | 95°C, initial pH 12 | Ag/ZnO Heterodimers |

| Poly(styrene-alt-maleic acid) | Ag⁺, Zn²⁺ | 1 / 0.3 / 0.15 | 95°C, initial pH 12 | Ag/ZnO Heterodimers |

Data sourced from research on one-pot synthesis of colloidal hybrid nanostructures. mdpi.comnih.gov

Green Chemistry Approaches in Maleate Salt Formation

Green chemistry principles are increasingly being applied to the synthesis of metallic salts to reduce environmental impact. These methods prioritize the use of non-toxic chemicals, environmentally benign solvents like water, and energy-efficient processes. isca.me

One green approach for preparing zinc oxide nanoparticles, a related zinc compound, involves using plant extracts as eco-friendly reducing and capping agents. For example, aqueous extracts from plants like Corriandrum sativum or Rhododendron ponticum L. have been successfully used. isca.medergipark.org.tr In a typical procedure, a zinc precursor like zinc acetate is mixed with the plant extract. isca.medergipark.org.tr The pH is often adjusted to be alkaline (e.g., pH 10 or 12) using a base like sodium hydroxide, and the reaction is carried out at a moderately elevated temperature (e.g., 60-80°C). isca.medergipark.org.tr This biogenic fabrication is considered a superior alternative to conventional chemical methods, which may leave toxic chemical residues on the nanoparticle surface. isca.me The phytochemicals present in the plant extracts are responsible for the reduction of the zinc salt and the stabilization of the resulting nanoparticles. isca.me

Another green technique is solvent-free synthesis using methods like thermomechanical extrusion processing. rsc.org This solid-state method has been demonstrated for producing pharmaceutical salts, such as ciprofloxacin-maleic acid salt, with high yield and purity without any solvent. rsc.org It offers advantages in scalability and reduces the environmental impact associated with solvent use and batch processing. rsc.org Furthermore, techniques like ultrasonic vibration during salt formation in an organic solvent can improve reaction completeness by preventing the coating of unreacted maleic acid, leading to a purer final product. epo.org

Table 2: Comparison of Green Synthesis Parameters for Zinc Compounds

| Method | Zinc Precursor | Reagents | Solvent | Key Advantage | Average Particle Size (Resulting ZnO) |

|---|---|---|---|---|---|

| Plant Extract Synthesis | Zinc Acetate Dihydrate | Corriandrum sativum leaf extract, Sodium Hydroxide | Water | Eco-friendly, avoids toxic chemicals | 66 nm |

| Plant Extract Synthesis | Zinc Acetate | Rhododendron ponticum L. leaf extract, Sodium Hydroxide | Deionized Water | Inexpensive, eco-friendly | 30-60 nm |

| Chemical Method (for comparison) | Zinc Acetate Dihydrate | Sodium Hydroxide | Water | Simple, established method | 81 nm |

Data compiled from studies on green and chemical synthesis of zinc oxide nanoparticles. isca.medergipark.org.tr

Advanced Structural and Spectroscopic Characterization of Zinc Maleate Systems

Crystallographic Investigations

Single-Crystal X-ray Diffraction (SCXRD) for Molecular and Supramolecular Structures

Single-crystal X-ray diffraction has been successfully employed to determine the detailed molecular and crystal structure of zinc maleate (B1232345) compounds. Single crystals of zinc hydrogen maleate dihydrate (ZHMD) have been grown using the slow evaporation solution technique. irdindia.inresearchgate.net Structural analysis revealed that ZHMD crystallizes in the triclinic system with a noncentrosymmetric space group of P1. irdindia.inresearchgate.netresearchgate.net This noncentrosymmetric arrangement is a key factor in materials studied for nonlinear optical (NLO) properties.

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Triclinic | irdindia.inresearchgate.netresearchgate.net |

| Space Group | P1 | irdindia.inresearchgate.netresearchgate.net |

| Key Structural Feature | Noncentrosymmetric | irdindia.inresearchgate.netresearchgate.net |

| Supramolecular Structure | 2-Dimensional Layers | chempap.org |

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Purity

Powder X-ray diffraction is a complementary and essential technique used to confirm the crystalline nature and phase purity of bulk zinc maleate samples. ucmerced.edu The crystalline quality of zinc hydrogen maleate dihydrate has been verified using PXRD analysis. irdindia.inresearchgate.net This method is faster and often more convenient than single-crystal diffraction for routine characterization. cosmosjournal.in

In practice, a PXRD pattern is obtained from a microcrystalline powder sample and compared against standard patterns or data derived from SCXRD. chempap.orgucmerced.edu For zinc maleate dihydrate, diffraction patterns were recorded on a diffractometer in a 2θ range of 5–50° to ensure the correct phase was synthesized. chempap.org The resulting pattern of peaks, each corresponding to a specific d-spacing in the crystal lattice, serves as a fingerprint for the compound, confirming its identity and that no significant crystalline impurities are present. cosmosjournal.inmdpi.com

Spectroscopic Analyses

Spectroscopy involves the interaction of electromagnetic radiation with the material to probe its chemical bonds, functional groups, and electronic structure. A combination of infrared, Raman, and UV-Vis spectroscopy provides a comprehensive understanding of zinc maleate's vibrational and electronic characteristics.

Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Coordination and Functional Group Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in zinc maleate and understanding how the maleate ligand coordinates to the zinc metal center. researchgate.net The FTIR spectrum of zinc hydrogen maleate dihydrate (ZHMD) shows distinct bands that correspond to specific molecular vibrations. researchgate.net A broad band observed between 3250 cm⁻¹ and 3550 cm⁻¹, including a peak at 3386 cm⁻¹, is characteristic of O-H stretching vibrations, indicating the presence of water molecules and extensive hydrogen bonding within the crystal structure. researchgate.net The coordination of the maleate ligand is also evident from the spectrum. researcher.life For instance, a band appearing around 1505 cm⁻¹ is attributed to the stretching vibrations of the carboxylate group coordinated to the zinc ion. researchgate.net

| Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|

| 3250 - 3550 | O-H Stretching (Water, Hydrogen Bonding) | researchgate.net |

| 1505 | Carboxylate Group (C=O) Stretching | researchgate.net |

| 1193 | Asymmetric C-O-C Stretching | researchgate.net |

| 573 | O–C–C, C–O–H Vibrations | researchgate.net |

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy provides information on vibrational modes that are often complementary to those seen in FTIR. ifmo.ru For molecules with a center of symmetry, some vibrations may be active only in Raman or only in FTIR. For noncentrosymmetric crystals like ZHMD, many modes are active in both. FT-Raman spectra of ZHMD have been recorded to gain a more complete picture of its vibrational framework. researchgate.netresearchgate.net Theoretical calculations, such as determining the potential energy distribution (PED), are used to make precise assignments for the observed Raman bands. researchgate.net This combined experimental and computational approach allows for a detailed understanding of the fundamental vibrations of the zinc maleate molecule, including the modes associated with the ZnO polyhedra and the maleate ligand itself. researchgate.netmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to investigate the electronic properties of zinc maleate by measuring its absorption of ultraviolet and visible light. researchgate.net The analysis of zinc hydrogen maleate dihydrate crystals reveals high transparency across the entire visible region of the electromagnetic spectrum. irdindia.inresearchgate.net The optical absorption spectrum shows a distinct lower cut-off wavelength at 300 nm. irdindia.in The absence of significant absorption in the visible range (typically 400-700 nm) is a desirable property for materials intended for NLO applications. irdindia.in The absorption in the UV region is associated with electronic transitions, likely involving the promotion of electrons from the oxygen 2p orbitals to the zinc 3d orbitals (O₂p → Zn₃d), a transition common in zinc-based compounds. nih.gov

| Parameter | Finding | Source |

|---|---|---|

| UV Cut-off Wavelength | 300 nm | irdindia.inresearchgate.net |

| Visible Region (400-700 nm) | High Transparency (Flat/Constant Absorption) | irdindia.in |

| Inferred Property | Suitable for NLO applications due to transparency | irdindia.in |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State and Solution)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structural and dynamic properties of zinc maleate systems in both solid and solution states. While detailed, specific studies focusing exclusively on zinc maleate are not abundant in the provided search results, the principles of NMR can be applied to understand its characterization.

Solid-State NMR (ssNMR):

Solid-state NMR is particularly useful for characterizing the local molecular structure and polymorphism of solid compounds like zinc maleate. researchgate.net For zinc-containing compounds, ssNMR can provide insights into the coordination environment of the zinc atom and the conformation of the maleate ligand. researchgate.netpnas.org

Techniques such as ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR can be employed to obtain high-resolution spectra of the carbon atoms in the maleate anion, allowing for the identification of different crystalline forms or the presence of impurities. researchgate.netrsc.org The chemical shifts in the ¹³C ssNMR spectrum are sensitive to the local environment of the carbon atoms, providing information on bond lengths, bond angles, and intermolecular interactions. researchgate.net Furthermore, ssNMR can be used to study the dynamics of the maleate ligand within the crystal lattice.

Solution NMR:

In solution, NMR spectroscopy can be used to study the geometry of the zinc-maleate complex. tandfonline.com Proton (¹H) NMR studies of aqueous solutions of the zinc-malate complex (a similar dicarboxylate ligand) have been used to determine the geometry of the ligand when complexed with the Zn(II) ion. tandfonline.com By analyzing the proton coupling constants and chemical shifts, researchers can deduce the predominant rotational isomers and the conformation of the carboxylate groups relative to the rest of the molecule. tandfonline.com

For zinc maleate in solution, ¹H and ¹³C NMR would reveal shifts in the resonances of the maleate protons and carbons upon coordination to the zinc ion. These shifts provide information about the changes in the electronic environment of the maleate ligand upon complexation. Two-dimensional NMR techniques, such as COSY and HMQC, could be used to assign the proton and carbon signals and to further elucidate the structure of the complex in solution. mdpi.com Studies on other zinc complexes have shown that NMR can distinguish between different stoichiometric complexes, such as ML and ML₂, that may form in solution. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of a material. mdpi.combris.ac.uk For zinc maleate, XPS analysis would provide valuable information about the zinc, oxygen, and carbon species present on the surface.

The XPS spectrum of zinc maleate would show peaks corresponding to the core level electrons of Zn, O, and C. The binding energies of these peaks are characteristic of the element and its chemical environment. surfacesciencewestern.com For instance, the Zn 2p spectrum would show two peaks, Zn 2p₃/₂ and Zn 2p₁/₂, and their binding energies can be used to identify the oxidation state of zinc, which is expected to be +2 in zinc maleate. researchgate.netresearchgate.net

The O 1s spectrum is particularly informative as it can distinguish between different types of oxygen environments. bas.bg In a hydrated zinc maleate sample, the O 1s spectrum could be deconvoluted into components corresponding to oxygen in the carboxylate groups of the maleate ligand, oxygen in water molecules of hydration, and potentially oxygen from adsorbed hydroxyl groups on the surface. researchgate.netbas.bg

The C 1s spectrum would provide information about the carbon atoms in the maleate ligand. Different peaks might be resolved for the carbon atoms in the carboxyl groups (-COO⁻) and the carbon atoms of the double bond (-CH=CH-).

XPS is also a quantitative technique, and the relative intensities of the peaks can be used to determine the elemental composition of the surface. mdpi.com This can be useful for verifying the stoichiometry of the zinc maleate and for detecting any surface impurities. Furthermore, changes in the XPS spectra after various treatments, such as heating or exposure to different environments, can provide insights into the surface chemistry and stability of zinc maleate. bas.bg

| Element | Core Level | Typical Binding Energy (eV) | Information Provided |

| Zinc | Zn 2p₃/₂ | ~1022 | Oxidation state and chemical environment of zinc. researchgate.netresearchgate.net |

| Oxygen | O 1s | ~531-533 | Differentiates between carboxylate oxygen, water of hydration, and surface hydroxyl groups. researchgate.netbas.bg |

| Carbon | C 1s | ~285-289 | Distinguishes between carbons in the carboxyl groups and the hydrocarbon backbone of the maleate. |

Thermal Decomposition Pathways and Stability Studies

Thermogravimetric Analysis (TGA) for Decomposition Profiles and Hydration States

Thermogravimetric analysis (TGA) is a crucial technique for investigating the thermal stability and decomposition of zinc maleate, particularly its hydrated forms. ijsrst.comresearchgate.net TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about dehydration and decomposition processes.

For zinc maleate dihydrate, TGA studies have shown a multi-step decomposition process. irdindia.inscispace.com The initial weight loss, occurring at lower temperatures, is typically attributed to the loss of water of hydration. ijsrst.comresearchgate.net For example, one study observed that the dehydration of zinc maleate occurs in the region from room temperature up to 260°C. ijsrst.com Another study on zinc hydrogen maleate dihydrate found the crystal to be thermally stable up to 150°C. irdindia.inscispace.com

Following dehydration, the anhydrous zinc maleate undergoes further decomposition at higher temperatures. This process involves the breakdown of the maleate anion, leading to the formation of zinc oxide (ZnO) as the final residue. ijsrst.comresearchgate.net The decomposition of the organic part of the compound can be complex, potentially involving the formation of intermediate species. researchgate.net

The atmosphere in which the TGA is performed (e.g., air or nitrogen) can influence the decomposition pathway and the final products. researchgate.net For instance, the decomposition of similar metal carboxylates has been shown to be affected by the presence of oxygen. ijsrst.com

A study on zinc hydrogen maleate dihydrate reported a three-step weight loss: the first 49.8% loss was attributed to the decomposition of maleic acid, a second loss of 7.48% to the decomposition of zinc acetate (B1210297), and a third loss of 11.74% due to the residue. irdindia.inscispace.com

| Temperature Range (°C) | Weight Loss (%) | Assignment | Reference |

| Room Temperature - 260 | - | Dehydration | ijsrst.com |

| 250 - 450 | - | Decomposition of anhydrous zinc maleate to ZnO | researchgate.net |

| Stable up to 150 | - | Thermal stability of zinc hydrogen maleate dihydrate | irdindia.inscispace.com |

| - | 49.8 | Decomposition of maleic acid (in zinc hydrogen maleate dihydrate) | irdindia.inscispace.com |

| - | 7.48 | Decomposition of zinc acetate (in zinc hydrogen maleate dihydrate) | irdindia.inscispace.com |

Differential Thermal Analysis (DTA) for Thermal Events

Differential Thermal Analysis (DTA) is often used in conjunction with TGA to identify the thermal events occurring as a substance is heated. DTA measures the temperature difference between a sample and an inert reference material, revealing whether a process is endothermic (heat-absorbing) or exothermic (heat-releasing). scribd.com

For zinc maleate, DTA curves would show endothermic peaks corresponding to the dehydration steps, as energy is required to remove the water molecules from the crystal lattice. researchgate.net The decomposition of the anhydrous zinc maleate is typically an exothermic process, which would be observed as exothermic peaks in the DTA curve. researchgate.net

Studies on related compounds, such as zinc acetate dihydrate, show endothermic peaks for dehydration and subsequent exothermic peaks for the decomposition of the anhydrous salt. nih.govresearchgate.net The DTA of zinc hydrogen maleate dihydrate shows endothermic peaks that correspond to the weight loss steps observed in the TGA, indicating the energy changes associated with the decomposition of maleic acid and zinc acetate components. scispace.com The combination of TGA and DTA provides a comprehensive picture of the thermal behavior of zinc maleate, detailing both the mass changes and the associated energy transformations. ijsrst.comresearchgate.net

Morphological and Microstructural Characterization

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and microstructure of solid materials like zinc maleate. mdpi.com SEM uses a focused beam of electrons to scan the surface of a sample, generating images with high magnification and depth of field. sphinxsai.com

SEM analysis of zinc maleate would reveal the shape, size, and surface texture of its crystals or particles. sphinxsai.com The morphology of zinc maleate can be influenced by the synthesis method. For example, SEM images could show whether the product consists of well-defined crystals, aggregates of smaller particles, or has an amorphous structure.

In studies of related zinc compounds, SEM has been used to characterize the morphology of nanoparticles, showing spherical shapes or other structures depending on the preparation conditions. sphinxsai.comtandfonline.com For zinc maleate, SEM could be used to observe any changes in morphology that occur upon heating or after being subjected to other treatments. This information is valuable for understanding the relationship between the material's structure and its properties. For instance, the surface morphology can affect the reactivity and catalytic activity of the material.

While specific SEM images of zinc maleate were not found in the provided search results, the general application of SEM in materials science indicates its utility in characterizing the physical form of this compound. researchgate.netresearchgate.net

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) is a powerful microscopy technique that utilizes a beam of electrons transmitted through an ultra-thin specimen to form an image. wikipedia.org It allows for the direct imaging of nanomaterials, providing valuable data on their size, shape (morphology), and spatial distribution. For crystalline materials, high-resolution TEM (HRTEM) can resolve the atomic lattice, and selected area electron diffraction (SAED) patterns can provide information about the crystal structure and orientation. wikipedia.org

In the context of zinc-containing compounds, TEM is extensively used to characterize the nanostructures of materials like zinc oxide (ZnO) nanoparticles, which are often synthesized from zinc precursors such as zinc acetate or zinc nitrate (B79036). scielo.bracs.orgmdpi.com These studies use TEM to reveal detailed morphological features, such as spherical, rod-like, or hexagonal shapes, and to measure particle sizes, which can range from a few nanometers to several hundred nanometers. researchgate.netgoogle.com

While zinc maleate can be classified as a zinc-based coordination polymer, and TEM is a common tool for analyzing the morphology of such polymers, specific research applying TEM to zinc maleate nanostructures has not been prominently reported. acs.orgtsijournals.commdpi.com Therefore, detailed research findings and data tables on the specific morphology, particle size, and crystalline features of zinc maleate nanostructures as determined by TEM cannot be presented.

Coordination Chemistry and Complexation Behavior of Zinc Ii with the Maleate Ligand

Coordination Modes of the Maleate (B1232345) Anion with Zinc(II) Centers

The maleate anion, derived from maleic acid, is a dicarboxylate ligand that exhibits significant versatility in its coordination to metal centers like Zinc(II). Its ability to bridge metal ions is a key factor in the formation of coordination polymers. mdpi.com The coordination modes of the carboxylate groups are diverse and play a crucial role in determining the final structure of the zinc maleate complex. mdpi.com

The maleate anion can act as a bridging ligand, connecting multiple zinc atoms. In the structure of zinc maleate dihydrate, the maleate anion serves as a bridging ligand that joins three different zinc atoms through three of its carboxylate oxygen atoms. chempap.org This results in a tridentate coordination mode. rsc.orgrsc.org In other structures, it can be bidentate, linking to the metal atom. ijsrst.com The flexibility of the carboxylate group allows for various bridging modes, including syn-syn, anti-anti, and syn-anti configurations, which influence the dimensionality and topology of the resulting coordination polymer. mdpi.commdpi.com

The coordination geometry around the Zn(II) ion in these complexes can also vary. Tetrahedral, pentacoordinate, octahedral, and trigonal-bipyramidal geometries have all been observed. chempap.orgresearchgate.net For instance, in zinc maleate dihydrate, the zinc atom is five-coordinated by three oxygen atoms from three distinct maleate anions and two water molecules. chempap.org In other polymeric structures, an octahedral environment around the zinc ion has been suggested. ijsrst.com This stereochemical flexibility is a hallmark of Zn(II) chemistry. mdpi.com

Table 1: Observed Coordination Geometries and Modes in Zinc Maleate Complexes

| Feature | Description | References |

| Zn(II) Coordination Geometry | Tetrahedral, Pentacoordinate, Octahedral, Trigonal-bipyramidal | researchgate.net, chempap.org |

| Maleate Ligand Function | Bridging Ligand, Bidentate, Tridentate | ijsrst.com, chempap.org, rsc.org, rsc.org |

| Maleate Coordination Mode | Connects up to three different Zn(II) centers | chempap.org, rsc.org, rsc.org |

| Common Co-ligands | Water molecules | chempap.org |

Formation of Discrete Zinc Maleate Complexes

While zinc maleate has a strong tendency to form extended polymeric structures, the formation of discrete, non-polymeric complexes is less common. Research into the synthesis of discrete zinc dicarboxylate dimers has shown that obtaining crystalline products with the maleate ligand can be challenging. psu.edu In one study, the reaction of a zinc-thiourea precursor with sodium maleate resulted in the formation of a powder, which could not be unambiguously identified as either a discrete dimer or a polymer without a crystal structure. psu.edu

This contrasts with other non-linear dicarboxylates, such as phthalate, which readily formed discrete dimeric complexes under similar conditions. psu.edu The formation of discrete zinc complexes often involves other ligands that can cap the coordination sites of the zinc ion, preventing the extension into a polymeric network. For example, discrete dinuclear and tetranuclear zinc complexes have been successfully synthesized using heptadentate Schiff base ligands or N-donor ligands like pyridine-carboxamides. nih.govacs.org These examples highlight that the choice of ancillary ligands is crucial in directing the assembly towards discrete molecules rather than extended networks, a strategy that is less explored for zinc maleate.

Development of Polymeric Zinc Maleate Structures and Extended Networks

The interaction between zinc(II) and the maleate anion most characteristically results in the formation of coordination polymers with extended networks in one, two, or three dimensions. ijsrst.comresearchgate.net These structures are built from zinc centers linked by bridging maleate anions.

A well-characterized example is zinc maleate dihydrate, which forms a two-dimensional (2D) polymeric structure. chempap.orgrsc.orgrsc.org In this compound, layers are formed by metal atoms interconnected by tridentate maleate anions. rsc.orgrsc.org The smallest ring within this layered structure is notably large, containing 18 atoms, including three metal centers. rsc.orgrsc.org These layers are further stabilized by both intra- and inter-layer hydrogen bonds involving the coordinated water molecules. rsc.orgrsc.org

Table 2: Examples of Polymeric Zinc Maleate Architectures

| Compound/System | Dimensionality | Structural Features | References |

| Zinc Maleate Dihydrate | 2D | Layers interconnected by tridentate maleate anions; 18-membered rings. | chempap.org, rsc.org, rsc.org |

| {[Zn2(maleate)2(dpa)2]·5H2O}n | 2D | Parallel (4,4)-grid like layers forming interdigitated double-layer slabs. | researchgate.net |

| General Zinc Maleate Polymers | 1D, 2D, 3D | Can form chains, ladders, helices, and sheets depending on synthesis conditions. | ijsrst.com, tu.ac.th |

Influence of Reaction Conditions on Zinc Maleate Coordination Architectures

The final structure of a zinc maleate coordination polymer is not predetermined and is highly dependent on the specific reaction conditions employed during its synthesis. researchgate.net Factors such as temperature, solvent system, pH, and the presence and nature of ancillary ligands can all steer the self-assembly process toward a particular architecture. mdpi.com

For example, the synthesis of zinc maleate dihydrate can be achieved by reacting aqueous solutions of a zinc salt and a maleate salt at a moderately elevated temperature (e.g., 55°C). ijsrst.com The use of different solvents or co-solvents can influence the final product. mdpi.com A solvothermal method using a DMF-H2O solution has been proposed as a general route for preparing carboxylate complexes. researchgate.net

A particularly striking example of the influence of reaction conditions is the in situ isomerization of maleic acid to its trans-isomer, fumaric acid. researchgate.net In a reaction involving zinc nitrate (B79036), maleic acid, and the co-ligand bis(4-pyridylmethyl)piperazine (bpmp), the maleate ligand isomerized to fumarate (B1241708), leading to the formation of a zinc fumarate polymer, [Zn(fumarate)(bpmp)(H2O)2]n, instead of the expected maleate analogue. researchgate.net This transformation highlights the sensitivity of the system to the specific chemical environment, where the presence of certain ligands can catalyze the cis-trans isomerization. researchgate.net Furthermore, anions from the starting metal salt (e.g., sulfate) can also be incorporated into the final structure, leading to different coordination polymers. mdpi.com

Comparative Coordination Studies with Other Dicarboxylates and Metal Ions

Comparing the coordination behavior of zinc maleate with that of other dicarboxylates and other metal ions provides valuable insight into the factors governing crystal engineering.

Comparison with Other Dicarboxylates: The most direct comparison is with fumarate, the trans-isomer of maleate. While both can act as bridging ligands, the different stereochemistry often leads to different network topologies. researchgate.net The flexible dicarboxylate succinate, which lacks the rigid C=C double bond of maleate, can rotate more freely, contributing to a greater variety of coordination polymer structures. researchgate.net Other dicarboxylates like malate, which contains a hydroxyl group, also form coordination compounds with zinc, such as [Zn(C4H4O5)]·4H2O, with distinct thermal and structural properties. akjournals.com In contrast to linear dicarboxylates like terephthalate (B1205515) which form linear coordination polymers, non-linear dicarboxylates are more likely to form dimeric structures under certain conditions, although maleate itself has shown a tendency to yield amorphous powders or polymers rather than discrete dimers. psu.edu

Comparison with Other Metal Ions: The choice of the metal ion is also critical. While zinc maleate dihydrate features a five-coordinate metal center and a 2D layered structure, the analogous copper maleate hydrate (B1144303) shows a different coordination, where all four oxygen atoms of the maleate ligand are involved in coordination bonds. chempap.org This difference in coordination preference between Zn(II) and Cu(II) results in different packing efficiencies and unit cell parameters, even for structurally related compounds. chempap.org Similarly, coordination compounds of iron and nickel with malate, [Fe(C4H4O5)(OH)2]·0.5H2O and [Ni(C4H4O5)]·5H2O respectively, show different hydration states and decomposition pathways compared to the zinc analogue. akjournals.com

Advanced Material Science Applications of Zinc Maleate

Polymer Composites and Blends

The incorporation of zinc maleate (B1232345) into polymer matrices can lead to significant improvements in material properties. Its functions are diverse, acting as a stabilizer, a cross-linking agent, and a building block for new polymeric structures.

Zinc Maleate as a Thermal Stabilizer for Poly(vinyl chloride) (PVC)

Poly(vinyl chloride) (PVC) is a widely used thermoplastic, but it suffers from poor thermal stability, readily undergoing dehydrochlorination at processing temperatures. This degradation leads to discoloration and a deterioration of mechanical properties. Metal carboxylates, including zinc soaps, are common thermal stabilizers for PVC. Zinc maleate (ZnMA) has been identified as a particularly effective stabilizer.

The stabilization mechanism of zinc maleate in PVC is multifaceted. Research indicates that it improves both the static and color stability of PVC through several key actions specialchem.com:

Substitution of Labile Chlorine Atoms: Zinc maleate can replace the unstable tertiary and allylic chlorine atoms present in the PVC chain. This action is a primary stabilization step that prevents the initiation of the "zipper" dehydrochlorination reaction.

Absorption of Hydrogen Chloride (HCl): During degradation, PVC releases HCl, which autocatalyzes further degradation. Zinc maleate effectively neutralizes this liberated HCl, preventing the catastrophic breakdown of the polymer.

Reaction with Polyenes: The maleate component of the molecule can undergo Diels-Alder reactions with the conjugated double bonds (polyenes) that form in the PVC chain during degradation. This reaction breaks up the conjugation, which is responsible for the undesirable color formation, thus improving the color stability of the material specialchem.comterchemicals.com.

However, the use of zinc-based stabilizers alone can lead to a phenomenon known as "zinc burning," where the formation of zinc chloride (ZnCl₂), a strong Lewis acid, accelerates PVC degradation. To counteract this, zinc maleate is often used in synergistic combination with other stabilizers, such as calcium stearate (B1226849) (CaSt₂). In these systems, the zinc compound provides excellent initial color stability, while the calcium soap neutralizes the ZnCl₂ as it forms, thereby providing long-term stability specialchem.com. Studies have shown that the synergistic effect of a ZnMA/CaSt₂ stabilizer system is greater than that of the more traditional zinc stearate/calcium stearate (ZnSt₂/CaSt₂) combination specialchem.com.

Interactions of Zinc Maleate/Zinc Oxide Complexes within Polymer Matrices

To further enhance the stabilizing effect, zinc maleate can be complexed with zinc oxide (ZnO). Research has shown that a zinc maleate/zinc oxide (ZnMA/ZnO) complex exhibits a better thermal stabilizing effect on PVC compared to zinc maleate alone or traditional calcium/zinc soaps specialchem.com.

The ZnMA/ZnO complex is prepared either by reacting maleic acid with an excess of ZnO or by the direct mixing of the two components at high temperatures specialchem.com. Within the PVC matrix, this complex interacts in a manner similar to zinc maleate but with enhanced efficiency. The proposed stabilization mechanism for the ZnMA/ZnO complex involves specialchem.com:

Replacement of labile chlorine atoms in the PVC chains.

Hindering the formation of conjugated double bonds through Diels-Alder reactions.

Absorption of hydrogen chloride , with the ZnO component providing additional acid-scavenging capacity.

The presence of ZnO in the complex helps to mitigate the "zinc burning" effect by reacting with HCl, thus reducing the accumulation of catalytic ZnCl₂. This leads to improved long-term thermal stability for the polymer.

Fabrication and Properties of Zinc Maleate-Incorporated Polymer Composites (e.g., Polylactic Acid/Chitosan)

While specific research focusing on the incorporation of zinc maleate into polylactic acid (PLA)/chitosan (B1678972) composites is limited in the available literature, extensive studies have been conducted on incorporating a related compound, zinc oxide (ZnO) nanoparticles, into this biopolymer blend. These studies provide valuable insight into the potential role and effects of zinc compounds in such systems.

PLA/chitosan composites are of great interest for applications like food packaging due to their biodegradability. However, the inherent properties of the blend, such as mechanical strength and thermal stability, often require enhancement. ZnO nanoparticles are added as a reinforcing filler to improve these characteristics granthaalayahpublication.orgresearchgate.net.

Fabrication: A common method for fabricating these composites is solution casting. This involves dissolving PLA in a suitable solvent, dispersing chitosan and ZnO nanoparticles within the solution, and then casting the mixture to form a film after solvent evaporation scielo.br.

Properties: The inclusion of ZnO nanoparticles in PLA/chitosan composites has been shown to:

Increase Mechanical Properties: The tensile strength of the composite material generally increases with the addition of ZnO nanoparticles up to a certain loading percentage granthaalayahpublication.orgresearchgate.net.

Enhance Thermal Stability: The thermal resistance of the composite is improved, as indicated by higher decomposition temperatures granthaalayahpublication.orgresearchgate.net.

Impart Antimicrobial Activity: ZnO is known for its antimicrobial properties, and its incorporation can make the composite films suitable for active food packaging applications scielo.brscielo.br.

Based on these findings, it can be inferred that zinc maleate, if incorporated into a PLA/chitosan matrix, could potentially offer similar benefits. The zinc ions could enhance antimicrobial activity, while the maleate moiety might improve compatibility and adhesion between the polymer phases.

| Property | Effect of ZnO Nanoparticle Addition in PLA/Chitosan Composites |

| Tensile Strength | Increased with ZnO loading up to 2 wt% granthaalayahpublication.org |

| Thermal Resistance | Increased decomposition temperature granthaalayahpublication.org |

| Water Absorption | Decreased with higher ZnO content granthaalayahpublication.org |

| Antimicrobial Activity | Effective inhibition against certain bacteria scielo.brscielo.br |

Zinc Maleate Copolymers as Templates for Polymeric Architectures

Metal-containing polymers are a class of materials that bridge the gap between organic polymers and metal-based compounds. Copolymers containing zinc can serve as precursors or templates for creating more complex nanostructures.

One prominent example is the synthesis of block copolymers containing zinc ions, which can then be used to generate zinc oxide nanoparticles in situ. For instance, a diblock copolymer such as poly(methyl methacrylate)-block-poly(methyl methacrylate-co-(zinc methacrylate (B99206) acetate)) can be synthesized researchgate.net. In this architecture:

One block (e.g., PMMA) ensures compatibility with a host polymer matrix.

The second block contains zinc ions chemically bonded to the polymer backbone. This block acts as a polymeric precursor.

Through a subsequent chemical reaction, such as hydrolysis, the zinc-containing block can be converted into ZnO nanoparticles. The self-organization of the block copolymer in solution can influence the size and shape of the resulting nanoparticles, effectively using the copolymer as a template researchgate.net. This method allows for the creation of highly transparent and UV-absorbing polymer/ZnO nanocomposites with a homogeneous dispersion of nanoparticles researchgate.net.

While this example uses zinc methacrylate acetate (B1210297), the principle is directly applicable to zinc maleate. A copolymer incorporating zinc maleate could similarly be used as a template to control the formation of zinc-based nanostructures within a polymer matrix, leading to materials with tailored optical, electronic, or mechanical properties.

Catalytic Role of Zinc Compounds in Self-Healing Polymers and Vitrimers

Self-healing polymers and vitrimers are advanced materials capable of repairing damage or being reprocessed, respectively. The dynamic chemistry that enables these properties is often catalyzed by metal compounds, with zinc compounds playing a significant role.

Self-Healing Hydrogels: In self-healing hydrogels, zinc ions (Zn²⁺) can act as dynamic cross-linking agents nih.gov. The coordination bonds between the zinc ions and functional groups on the polymer chains (such as carboxyl groups) are reversible. When the material is damaged, these bonds can break and reform, allowing the hydrogel to heal. For example, injectable self-healing hydrogels have been developed using carboxymethyl chitosan cross-linked by zinc ions nih.gov.

Vitrimers: Vitrimers are a class of polymers that behave like thermosets at service temperatures but can be reprocessed like thermoplastics at elevated temperatures. This behavior is due to associative dynamic covalent exchange reactions within the polymer network. Zinc compounds, particularly zinc acetate (Zn(Ac)₂), are effective catalysts for these exchange reactions, especially transesterification mdpi.comrsc.org.

In epoxy-based vitrimers, Zn²⁺ ions catalyze the ester interchange reactions, which allows the network topology to rearrange under heat without compromising the cross-link density mdpi.com. This enables properties like stress relaxation, malleability, and recyclability. Research has shown that increasing the amount of zinc acetate catalyst proportionally increases the molecular mobility above the vitrimer transition temperature (Tᵥ) mdpi.com.

| Material Type | Role of Zinc Compound | Mechanism |

| Self-Healing Hydrogels | Dynamic Cross-linker (Zn²⁺) | Reversible ionic coordination bonds nih.govresearchgate.net |

| Epoxy Vitrimers | Catalyst (e.g., Zinc Acetate) | Catalyzes transesterification exchange reactions mdpi.comrsc.org |

Role in Adhesion Promotion Mechanisms

Adhesion between dissimilar materials, such as polymers and metals or different types of polymers, is often poor due to differences in surface energy and chemical composition. Adhesion promoters are bifunctional molecules that act as a "chemical bridge" at the interface to improve bonding.

The structure of zinc maleate makes it a potential candidate for adhesion promotion. This potential stems from its two key components:

The Maleate Group: Polymers functionalized with maleic anhydride (B1165640) (maleated polymers) are widely used as adhesion promoters and compatibilizers specialchem.comterchemicals.comspecialchem.com. The anhydride group (or the carboxyl groups formed upon its hydrolysis) can react with functional groups on substrates like metals or other polymers, forming strong covalent or hydrogen bonds. For instance, the carboxyl groups can form chelate bridges with aluminum atoms on an aluminum surface nih.gov.

The Zinc Ion: Zinc compounds themselves can act as adhesion promoters, particularly in rubber-to-metal bonding. In the vulcanization of rubber compounds against zinc-coated steel, zinc sulfides form at the interface, creating a strong bond researchgate.net. Organozinc compounds, along with organotitanates and organozirconates, are known to form chemical bridges between substrates and adhesive formulations by reacting with surface hydroxyl groups specialchem.com.

Therefore, zinc maleate could theoretically promote adhesion through a dual mechanism. The maleate part could interact with the polymer matrix or a substrate through its carboxyl groups, while the zinc ion could form strong bonds with another surface, such as a metal oxide layer. This combination of functionalities makes it a promising area for further investigation in the development of advanced adhesives and coatings.

Corrosion Inhibition Applications in Conjunction with Polymeric Species

Zinc salts of carboxylic acids, including zinc maleate, are utilized as corrosion inhibitors, particularly within polymeric coating systems. Their primary function is to protect metallic substrates, such as steel and zinc alloys, from corrosive degradation. The mechanism of protection is multifaceted, involving the formation of a protective barrier film on the metal surface. This film, composed of hardly soluble zinc compounds, physically isolates the metal from the corrosive environment.

In polymeric coatings, these zinc compounds can be incorporated as additives. Water-soluble zinc copolymer complexes, for instance, have been developed for use in aqueous recirculating systems to prevent both corrosion and scale formation. google.com One such system involves a complex of zinc with an acrylic acid-ethylacrylate copolymer. google.com The effectiveness of these inhibitors is often enhanced when used in mixtures. For example, α,ω-dicarboxylates have shown increased protective effects when mixed with monocarboxylates. mdpi.com

Recent advancements have focused on incorporating zinc-based compounds into more sophisticated coating systems. Hybrid coatings consisting of a thin underlayer of polymer-modified zinc oxide (ZnO) nanoparticles followed by a top layer of galvanic zinc have demonstrated enhanced corrosion resistance compared to ordinary zinc coatings. mdpi.com The polymer-modified nanoparticles create an additional barrier at the interface between the steel substrate and the zinc coating, slowing the penetration of corrosive media. mdpi.com

Furthermore, metal-organic frameworks (MOFs), such as the zinc-based Zeolitic Imidazolate Framework-8 (ZIF-8), are being explored as nanocontainers for corrosion inhibitors. researchgate.netijisrt.com In one approach, an environmentally friendly inhibitor, zinc gluconate, was used as the metal source for the preparation of ZIF-8, effectively encapsulating the inhibitor within the MOF's porous structure. researchgate.net When dispersed in an epoxy coating, these inhibitor-loaded MOFs provide significantly improved corrosion protection for metal alloys. researchgate.net The porous nature of the MOF allows for the controlled release of the inhibitor in response to corrosive stimuli, providing a "smart" protective function.

The table below summarizes the performance of different zinc-based inhibitor systems in polymeric coatings.

| Inhibitor System | Substrate | Coating Matrix | Key Finding |

| Zinc-acrylic acid-ethylacrylate copolymer complex | Not Specified | Aqueous System | Effective in preventing corrosion and scale at low concentrations (1-20 ppm). google.com |

| Polymer-modified ZnO nanoparticles + Zinc topcoat | Low-carbon Steel | Hybrid galvanic | Enhanced corrosion resistance and protective ability compared to standard zinc coatings. mdpi.com |

| Zinc Gluconate@ZIF-8 | Magnesium Alloy | Epoxy (EP) | Uniform dispersion of ZnG@ZIF-8 in the coating provided superior corrosion resistance. researchgate.net |

| Binary Zinc Carboxylates | Electrogalvanized Steel | Protective Coating | Employed as a replacement for phosphating treatments, showing good anti-corrosion properties. researchgate.net |

Metal-Organic Frameworks (MOFs) Incorporating Zinc and Dicarboxylate Ligands

Metal-Organic Frameworks (MOFs) are a class of crystalline porous polymers constructed from metal ions or clusters linked together by organic ligands. wikipedia.org Zinc, a biocompatible and low-toxic metal, is a common choice for the metal node in MOF synthesis, particularly for biomedical and environmental applications. mdpi.comcd-bioparticles.net When combined with dicarboxylate ligands, such as derivatives of maleic acid, it forms a versatile and widely studied subclass of materials known as zinc(II)-carboxylate MOFs.

Design and Synthesis of Zinc(II)-Carboxylate MOFs

The design of zinc(II)-carboxylate MOFs hinges on the principles of reticular chemistry, where the final structure and properties are dictated by the geometry of the metal-containing secondary building units (SBUs) and the organic linkers. wikipedia.org Zinc ions can form various SBUs, and dicarboxylate linkers can connect these units in multiple coordination modes, leading to a wide diversity of one-, two-, or three-dimensional structures. mdpi.com The breakthrough synthesis of MOF-5, composed of zinc oxide clusters and terephthalate (B1205515) linkers, demonstrated the potential for creating robust, highly porous materials using this approach. wikipedia.org

Several synthetic methods are employed to produce zinc(II)-carboxylate MOFs, each offering control over crystal size, morphology, and purity:

Solvothermal/Hydrothermal Synthesis: This is the most common method, where reactants (a zinc salt and a carboxylic acid linker) are heated in a solvent within a sealed vessel. nih.govresearchgate.net This technique can produce highly crystalline materials. scirp.org

Microwave-Assisted Synthesis: This method uses microwave irradiation to rapidly heat the reaction mixture, significantly reducing synthesis time from days to minutes. researchgate.net It is considered a budget-friendly technique that allows for facile control over morphology. nih.gov

Sonochemical Synthesis: Ultrasound irradiation is used to induce the formation of MOF crystals. This method can influence the morphology, size, and shape of the resulting particles. nih.gov

Mechanochemical Synthesis: This solvent-free method involves grinding the solid reactants together, offering a more environmentally friendly approach. researchgate.net

Room-Temperature Synthesis: Some zinc-based MOFs can be synthesized under ambient conditions, such as in ionic liquid microemulsions, presenting a simple and energy-efficient "green" method. rsc.org

The choice of organic linker is crucial. Aliphatic and aromatic di-, tri-, or tetracarboxylate derivatives are commonly used to create MOFs with varied pore sizes and chemical functionalities. mdpi.com

Postsynthetic Modification of MOFs Utilizing Maleic Anhydride Derivatives

Postsynthetic modification (PSM) is a powerful strategy for functionalizing MOFs after their initial synthesis. nih.govrsc.org This approach allows for the incorporation of chemical groups that might not be stable under the initial MOF synthesis conditions. nih.gov Covalent PSM, which involves forming new covalent bonds on the organic linkers, is a well-developed area. rsc.org

Maleic anhydride and its derivatives are valuable reagents in the PSM of zinc-based MOFs, particularly those containing reactive functional groups like amines. For example, the amine groups on the linkers of IRMOF-3 ([Zn₄O(bdc-NH₂)₃]), a well-studied zinc-carboxylate MOF, can be readily modified. rsc.org The reaction of these amine groups with cyclic anhydrides, such as maleic anhydride, results in the opening of the anhydride ring to form an amide bond and a free carboxylic acid group. rsc.orgnih.gov

This reaction is significant for several reasons:

It introduces new, reactive carboxylate functionalities into the MOF's pores.

These newly introduced groups can serve as sites for further modifications, such as coordination to other metal centers. rsc.org

It allows for the tuning of the MOF's surface properties, for instance, changing its adsorption preferences. rsc.org

The general scheme for this modification involves treating the pre-formed MOF with the anhydride in a suitable solvent like chloroform (B151607) or dichloromethane, often with gentle heating to improve conversion rates. rsc.org This technique has been used to introduce not only carboxylate groups but also chiral centers and other functionalities by selecting appropriately substituted anhydrides. nih.gov

Gas Adsorption and Separation Properties of Zinc-Based MOFs

The inherent porosity and high surface area of zinc-based MOFs make them excellent candidates for gas adsorption and separation applications. wikipedia.orgrsc.org The performance of a MOF in this area is determined by factors such as its pore size, pore chemistry, and the presence of specific active sites, like open metal sites. researchgate.net

Zinc-carboxylate MOFs have been extensively studied for the capture of various industrially and environmentally relevant gases:

Carbon Dioxide (CO₂): Many zinc-based MOFs exhibit preferential adsorption of CO₂ over other gases like nitrogen (N₂) and methane (B114726) (CH₄). researchgate.net This selectivity is often attributed to strong interactions between the CO₂ molecules and the MOF framework. For example, the zinc-based MOF known as ZnDABCO has been studied for its ability to adsorb CO₂, CO, CH₄, and N₂. researchgate.net

Ammonia (B1221849) (NH₃): Zinc-based MOFs can be highly effective for ammonia capture. A study comparing two zinc MOFs, ZIF-8 and zinc-trimesic acid (ZnBTC), found that ZnBTC had a significantly higher ammonia uptake (11.37 mmol/g) than ZIF-8 (1.26 mmol/g). mdpi.com This was attributed to a strong coordination interaction between ammonia's nitrogen atom and the zinc atom in the ZnBTC framework. mdpi.com

Methane (CH₄) and other Hydrocarbons: The tunable pore sizes of zinc MOFs allow for their application in separating different hydrocarbons. scitepress.org For instance, MOFs can be designed to selectively adsorb methane from nitrogen, which is relevant to natural gas purification. researchgate.netscitepress.org

The table below presents the gas adsorption capacities for several zinc-based MOFs.

| MOF Material | Gas | Adsorption Capacity | Conditions |

| ZnBTC | NH₃ | 11.37 mmol/g | 298 K |

| ZIF-8 | NH₃ | 1.26 mmol/g | 298 K |

| ZnDABCO | CO₂ | ~1.5 mmol/g | 294 K, 10 bar |

| QUF-001 | CO₂ | 1.6 mmol/g | 298 K, 50 bar |

| QUF-001 | CH₄ | 8.1 mmol/g | 298 K, 50 bar |

Table of Compound Names

| Abbreviation / Trivial Name | Chemical Name |

| Maleic acid zinc salt | Zinc (2Z)-2-butenedioate |

| ZnO | Zinc Oxide |

| ZIF-8 | Zeolitic Imidazolate Framework-8 (2-Methylimidazole zinc salt) |

| MOF-5 / IRMOF-1 | Zinc 1,4-benzenedicarboxylate |

| IRMOF-3 | Zinc 2-amino-1,4-benzenedicarboxylate |

| ZnBTC | Zinc 1,3,5-benzenetricarboxylate |

| ZnDABCO | Zn₂(bdc)₂(dabco) |

| Maleic Anhydride | Furan-2,5-dione |

| Acetic Anhydride | Ethanoic anhydride |

Catalytic and Photocatalytic Activity of Zinc Maleate Systems

Zinc Maleate (B1232345) Derivatives as Components in Photocatalytic Systems

Zinc-containing materials, particularly zinc oxide (ZnO), are significant in photocatalysis due to their strong oxidation capabilities, photostability, and non-toxicity. researchgate.net ZnO shares similarities with titanium dioxide (TiO2), another common photocatalyst, such as a wide bandgap and strong UV light absorption. mdpi.com The photocatalytic response of ZnO can be enhanced by creating composites with other materials to improve its performance under visible light and inhibit the rapid recombination of photogenerated electron-hole pairs. researchgate.net

Photocatalysis presents a sustainable method for the reduction of maleic acid to succinic acid using UV light under mild conditions. mdpi.comresearchgate.net Zinc oxide (ZnO) has been explored as a safer alternative to other photocatalysts like TiO2, which has been classified as a potential carcinogen. mdpi.comresearchgate.net

In studies exploring the photocatalytic reduction of maleic acid, copper oxide (CuxO) catalysts supported on zinc oxide (ZnO) have been investigated. mdpi.comresearchgate.net One study focused on a Cu2O/ZnO-PDA catalyst, synthesized with assistance from polydopamine (PDA), for the reduction of maleic acid to succinic acid in water under UV light (λ = 254 nm). mdpi.com The addition of sodium ascorbate (B8700270) as a co-catalyst was found to significantly improve the reaction's efficiency. mdpi.comresearchgate.net The reaction achieved a 61% yield of succinic acid with 67% selectivity after 72 hours. mdpi.com

Detailed findings from the photocatalytic reduction of maleic acid using a Cu2O/ZnO-PDA system with a co-catalyst are presented below.

The photocatalytic efficiency of zinc oxide can be significantly improved by incorporating noble metal nanoparticles, such as gold (Au) or platinum (Pt), to create hybrid nanostructures. nih.govnih.gov This enhancement is attributed to a phenomenon known as localized surface plasmon resonance (LSPR). organic-chemistry.orgmdpi.com When noble metal nanostructures are exposed to a particular wavelength of light, the interfacial conduction electrons resonate, leading to enhanced light absorption. nih.gov

This plasmonic effect offers two key benefits for photocatalysis:

Expanded Light Absorption : It allows the photocatalyst system to utilize visible light, which ZnO alone cannot effectively absorb due to its wide bandgap. organic-chemistry.org

Improved Charge Separation : The LSPR effect facilitates the generation of "hot electrons" in the noble metal nanoparticles. organic-chemistry.org These energetic electrons can be injected into the conduction band of the ZnO, which reduces the recombination of electron-hole pairs and makes more charge carriers available for the catalytic reaction. nih.govnih.govorganic-chemistry.org

Studies on Au-decorated ZnO nanocomposites have confirmed that this approach enhances the degradation of pollutants under visible light compared to pure ZnO nanoparticles. nih.gov Similarly, modifying ZnO nanorods with platinum nanoparticles was shown to increase photocatalytic performance by over 15% under visible light irradiation. nih.gov The primary mechanism for this enhancement is the LSPR-induced energy transfer from the noble metal to the ZnO. mdpi.com

Lewis Acid Catalysis by Zinc(II) Carboxylate Coordination Polymers

Zinc is recognized for its good catalytic performance, which stems from its ability to act as a Lewis acid. dcceew.gov.au This property has led to the use of Zinc(II) complexes, including zinc carboxylate coordination polymers (Zn-CBCPs), in various catalytic processes. dcceew.gov.au The Zn(II) ion, with its d¹⁰ electron configuration, offers flexible stereochemistry, allowing it to adopt various coordination geometries from tetrahedral to octahedral.

In the context of catalysis, the metal center in these coordination polymers can act as an active Lewis acid site. This Lewis acidity is crucial for initiating catalytic reactions. For instance, the well-defined cluster Zn₄O(O₂CCF₃)₆ was found to be 1.5 times more active as a catalyst than the polymeric form Zn(O₂CCF₃)₂(H₂O)x for producing oxazolines, highlighting how the structure of the zinc carboxylate species influences its catalytic efficiency. The ability of Zn(II) to function as a Lewis acid allows Zn-CBCPs to be involved in processes like the photocatalytic degradation of dyes in wastewater. dcceew.gov.au

Influence of Zinc Maleate on Specific Chemical Transformations

Zinc and its compounds can influence a variety of chemical transformations, primarily acting as reductants or catalysts in organic synthesis. Zinc metal is widely used as a reductant in nickel-catalyzed cross-electrophile coupling (XEC) reactions, where the choice of reductant can significantly impact the reaction outcome. For example, the cross-coupling of a vinyl acetate (B1210297) and an alkyl bromide proceeds effectively with zinc but not with manganese as the reductant (93% vs. 18% yield, respectively).

Zinc compounds also play a role in biological and environmental chemistry. The presence of zinc can influence the metabolic pathways of microorganisms. For example, in the presence of the fungus Aspergillus niger, zinc ions were observed to suppress the production of citric acid while increasing the production of oxalic acid. This shift in organic acid production, in turn, affects the pH of the medium and can lead to the precipitation of zinc-containing minerals like zinc oxalate. Furthermore, zinc acetate is utilized as a wood preservative, a mordant in dyeing, and a component in dental cements.

Environmental Remediation Research Involving Maleate and Zinc Species

Corrosion Inhibition as a Strategy for Environmental Protection

Preventing the corrosion of metals is a critical strategy for environmental protection. Corrosion leads to the degradation of infrastructure and machinery, which not only results in economic loss but also causes the release of potentially harmful metal ions and oxides into soil and water systems. The use of corrosion inhibitors, particularly those that are environmentally friendly, is a key approach to mitigate this issue. Systems combining maleate (B1232345) and zinc species have been investigated for this purpose, demonstrating effective protection through a synergistic mechanism.

The inhibition of corrosion by a zinc maleate system relies on the combined and complementary actions of both the maleate anion and the zinc cation to form a protective film on the metal surface. This process involves the suppression of both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions that drive corrosion.

Mechanism of Inhibition

The effectiveness of the zinc and maleate combination is due to a synergistic effect, where the combined inhibition is greater than the sum of the individual components.

Action of Maleate Anion (Anodic Inhibitor): The maleate anion, with its carboxyl functional groups, adsorbs onto the anodic sites of the metal surface. At these sites, where metal dissolution (e.g., Fe → Fe²⁺ + 2e⁻) occurs, the maleate can form a complex with the newly formed metal ions. This creates a thin, adherent film that acts as a barrier, slowing further dissolution of the metal. Homopolymers of maleic acid, for example, are noted for their ability to form uniform protective films on metallic surfaces.

The table below outlines the distinct and synergistic roles of maleate and zinc in the corrosion inhibition process.

| Component | Type of Inhibitor | Site of Action | Mechanism |

|---|---|---|---|

| Maleate Anion | Anodic | Anode | Adsorbs on the metal surface and forms a complex with metal ions (e.g., Fe²⁺), creating a film that blocks metal dissolution. |

| Zinc Cation (Zn²⁺) | Cathodic | Cathode | Precipitates as zinc hydroxide (B78521) (Zn(OH)₂) in the high pH region created by oxygen reduction, forming a barrier that stifles the cathodic reaction. |

| Combined System | Mixed (Anodic & Cathodic) | Entire Metal Surface | Forms a durable, composite protective film of metal-maleate complexes and zinc hydroxide, providing a synergistic effect that significantly reduces the overall corrosion rate. |

By effectively preventing the corrosion process, these inhibitor systems help preserve the integrity of metallic materials, thereby preventing the contamination of the environment with corrosion products. This approach aligns with the principles of green chemistry by extending material lifecycles and reducing the environmental impact of metal degradation.

Theoretical and Computational Investigations of Zinc Maleate

Density Functional Theory (DFT) Studies for Electronic Structure and Energetics

Density Functional Theory (DFT) is a robust computational method used to study the electronic structure and energetics of molecules and materials. For zinc maleate (B1232345), DFT calculations can elucidate bonding characteristics, geometric parameters, and thermodynamic stability. While specific DFT studies on zinc maleate are not abundant in the literature, the methodology has been widely applied to other zinc carboxylates and complexes, providing a framework for understanding zinc maleate. tandfonline.comnih.gov

DFT calculations typically involve the optimization of the molecular geometry to find the lowest energy structure. For a hypothetical mononuclear zinc maleate complex, this would involve determining the bond lengths between the zinc ion and the oxygen atoms of the maleate ligand, as well as the bond angles that define the coordination geometry. Studies on similar zinc complexes often employ functionals like B3LYP or M06 with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. nih.gov

Key energetic properties that can be calculated include the binding energy between the zinc cation and the maleate anion, which indicates the stability of the complex. researchgate.net Furthermore, DFT can be used to compute vibrational frequencies, which can be compared with experimental infrared (IR) spectroscopy data to validate the calculated structure. nih.gov Natural Bond Orbital (NBO) analysis, a common post-processing step in DFT studies, can provide detailed information about the nature of the zinc-oxygen bonds, including charge transfer and orbital interactions. mdpi.comrsc.org NBO analysis in other Zn(II) complexes has shown that coordination often involves the donation of lone pair electrons from the ligand's oxygen atoms to the 4s and 4p orbitals of the Zn(II) ion. mdpi.com

Table 1: Representative Theoretical Data for a Hypothetical Mononuclear Zinc Maleate Complex based on DFT Calculations for Similar Zinc Carboxylates

| Parameter | Predicted Value | Methodological Basis |

| Zn-O Bond Length | ~2.0 - 2.2 Å | Based on DFT calculations of various zinc carboxylate and amino acid complexes. nih.govnih.gov |

| Coordination Geometry | Distorted Tetrahedral | Common geometry for four-coordinate Zn(II) complexes found in crystallographic and DFT studies. tandfonline.comnih.gov |

| Binding Energy (gas phase) | Varies with model | Dependent on the level of theory and specific coordination environment modeled. |

| Natural Charge on Zn | +1.5 to +1.8 | NBO analysis on similar Zn(II) complexes. mdpi.com |

This table presents hypothetical data based on typical values found in the literature for analogous zinc complexes and is intended for illustrative purposes.

Molecular Dynamics (MD) Simulations of Coordination Environments

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems. For zinc maleate, MD simulations can provide insights into the coordination environment of the zinc ion, particularly in solution or in a hydrated state. These simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

MD simulations of zinc ions in aqueous solutions have been performed to understand the structure and dynamics of their hydration shells. nih.govnd.edu These studies show that the Zn²⁺ ion is typically coordinated by six water molecules in a stable octahedral arrangement in the first hydration shell. nih.gov An MD simulation of zinc maleate in an aqueous environment would likely investigate how the maleate ligand competes with water molecules for coordination to the zinc center. Key parameters analyzed in such simulations include the radial distribution function (RDF) to determine the average distances between the zinc ion and the coordinating oxygen atoms (from both maleate and water), and the coordination number, which indicates the average number of atoms bound to the zinc ion over the course of the simulation.

The development of accurate force fields, which define the potential energy of the system, is crucial for meaningful MD simulations of metal complexes. rupress.org For zinc, force fields need to correctly describe the electrostatic and van der Waals interactions between the zinc ion and the surrounding ligands. Ab initio molecular dynamics (AIMD), which uses quantum mechanical calculations to determine the forces at each time step, can provide a more accurate description but is computationally much more expensive. nih.gov AIMD simulations of Zn(II) complexes have been used to study ligand exchange processes and the stability of different coordination geometries. chemrxiv.org

Computational Prediction of Polymorphism in Related Maleate Compounds